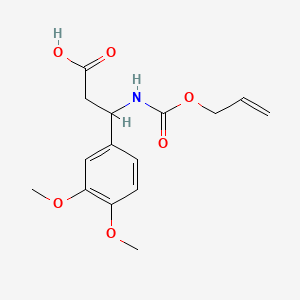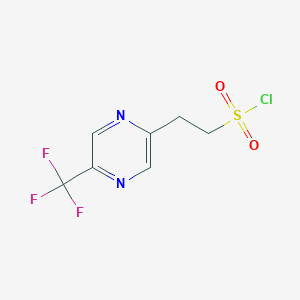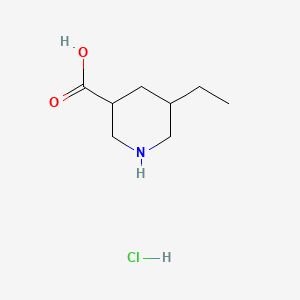
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the cyclization of β-lactams under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl-containing compound, while substitution of the benzyl group could yield a variety of functionalized azetidines .
Applications De Recherche Scientifique
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity. The compound can also act as a nucleophile, participating in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
benzyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c16-7-6-14-12-8-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 |
Clé InChI |
CXIZUYDNLJEOIH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2=CC=CC=C2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)




![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)

![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)




